molecular formula C17H26N2O B1664662 5-Methoxy-N,N-diisopropyltryptamine CAS No. 4021-34-5

5-Methoxy-N,N-diisopropyltryptamine

Cat. No. B1664662
CAS RN: 4021-34-5
M. Wt: 274.4 g/mol
InChI Key: DNBPMBJFRRVTSJ-UHFFFAOYSA-N
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Description

5-Methoxy-N,N-diisopropyltryptamine (also known as 5-MeO-DiPT, Foxy, and Foxy Methoxy) is a novel psychedelic substance of the tryptamine class that produces psychedelic effects when administered . It is related in structure to DiPT and 5-MeO-MiPT . It has a role as a hallucinogen .


Synthesis Analysis

5-MeO-DIPT is a tryptamine derivative and shares many similarities with schedule I tryptamine hallucinogens such as alpha-ethyltryptamine, N,N-dimethyltryptamine, N,N-diethyltryptamine, bufotenine, psilocybin, and psilocin . The first human trials of 5-MeO-DiPT were undertaken by Alexander Shulgin in 1975 .


Molecular Structure Analysis

The molecular formula of 5-MeO-DiPT is C17H26N2O . Its molecular weight is 274.41 .


Chemical Reactions Analysis

5-MeO-DIPT and its relevant metabolites have been determined in eleven urine specimens from six 5-MeO-DIPT users . Three metabolites, 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT), and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) were determined in the urine specimens .


Physical And Chemical Properties Analysis

5-MeO-DIPT is orally active, and dosages between 6–20 mg are commonly reported . Many users note an unpleasant body load accompanies higher dosages . 5-MeO-DiPT is also taken by insufflation, or sometimes it is smoked or injected .

Safety And Hazards

High doses of 5-MeO-DIPT produce abstract eyes-closed imagery . 5-MeO-DIPT alters sensory perception and judgment and can pose serious health risks to the user and the general public .

Future Directions

There is a major revival of human psychedelic research driven by modern brain imaging studies and clinical trials providing safety and efficacy data for the use of psychedelics in the treatment of mental disorders . Individualized dose escalation of 5-MeO-DMT may be preferable over single dose administration for clinical applications that aim to maximize the experience to elicit a strong therapeutic response .

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17/h6-7,10-13,18H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBPMBJFRRVTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193209
Record name 5-Methoxy-N,N-diisopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N,N-diisopropyltryptamine

CAS RN

4021-34-5
Record name 5-Methoxy-N,N-diisopropyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4021-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N,N-diisopropyltryptamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-N,N-diisopropyltryptamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Methoxy-N,N-diisopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12D06G8W8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
500
Citations
C Sogawa, N Sogawa, J Tagawa, A Fujino, K Ohyama… - Toxicology letters, 2007 - Elsevier
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is a synthetic orally active hallucinogenic tryptamine derivative, known also as Foxy or Foxy methoxy. However, few studies have …
Number of citations: 46 www.sciencedirect.com
WE Fantegrossi, AW Harrington, CL Kiessel… - Pharmacology …, 2006 - Elsevier
Few studies have examined the effects of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in vivo. In these studies, 5-MeO-DIPT was tested in a drug-elicited head twitch assay in …
Number of citations: 101 www.sciencedirect.com
E Tanaka, T Kamata, M Katagi, H Tsuchihashi… - Forensic science …, 2006 - Elsevier
A fatal overdose involving case by 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is reported. 5-MeO-DIPT and its two metabolites, 5-hydroxy-N,N-diisopropyltryptamine (5-OH-…
Number of citations: 86 www.sciencedirect.com
T Kamata, M Katagi, HT Kamata, A Miki, N Shima… - Drug metabolism and …, 2006 - ASPET
The urinary metabolites of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in humans have been investigated by analyzing urine specimens from its users. For the unequivocal …
Number of citations: 53 dmd.aspetjournals.org
MJ Jin, C Jin, JY Kim, MK In, OS Kwon… - Journal of Forensic …, 2011 - Wiley Online Library
5‐Methoxy‐N,N‐diisopropyltryptamine (5‐MeO‐DIPT) is a designer hallucinogen derived from tryptamine and is reportedly abused and involved in criminal activities. For the detection …
Number of citations: 10 onlinelibrary.wiley.com
A Ikeda, K Sekiguchi, K Fujita… - American Journal of …, 2005 - Am Psychiatric Assoc
LETTERS TO THE EDITOR http://ajp. psychiatryonline. org selegiline with moderate response. Because of episodic rigidity and dyskinesia, pramipexole was added to her treatment …
Number of citations: 35 ajp.psychiatryonline.org
SD Brandt, S Freeman, IA Fleet, P McGagh, JF Alder - Analyst, 2004 - pubs.rsc.org
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a new psychoactive tryptamine derivative, has been synthesised by the Speeter and Anthony procedure. This synthetic route was …
Number of citations: 24 pubs.rsc.org
T Kanamori, K Kuwayama, K Tsujikawa… - Journal of health …, 2006 - jstage.jst.go.jp
The in vivo metabolism of 5-methoxy-N, N-diisopropyltryptamine (5-MeO-DIPT), a psychoactive tryptamine analog, was studied in rat. Male Wistar rats were administered 10 mg/kg 5-…
Number of citations: 19 www.jstage.jst.go.jp
D Fabregat-Safont, M Barneo-Muñoz… - … of Chromatography A, 2017 - Elsevier
New psychoactive substances (NPS) are a new breed of synthetically produced substances designed to mimic the effects of traditional illegal drugs. Synthetic cannabinoids and …
Number of citations: 21 www.sciencedirect.com
MR Skelton, TL Schaefer, NR Herring, CE Grace… - …, 2009 - Springer
Rationale We have previously shown that (±)-3,4-methylenedioxymethamphetamine (MDMA) treatment from postnatal days (P)11 to P20 leads to learning and memory deficits when the …
Number of citations: 29 link.springer.com

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